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Compound of Interest

Compound Name: Methyl (R)-N-Boc-3-aminobutyrate

Cat. No.: B063051 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
(R)-N-Boc-3-aminobutyrate (CAS 159877-47-1), a key chiral building block in pharmaceutical

and organic synthesis. The document presents a detailed analysis of its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by established

experimental protocols.

Quantitative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry analyses of Methyl (R)-N-Boc-3-aminobutyrate.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

~4.0 - 4.2 m 1H - CH-N

3.67 s 3H - O-CH₃

~2.5 m 2H - CH₂-C=O

1.44 s 9H - C(CH₃)₃ (Boc)

1.21 d 3H ~6.8 CH-CH₃

Note: The chemical shifts for the protons on the chiral center and the adjacent methylene group

are approximate and may vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

172.1 C=O (Ester)

155.0 C=O (Boc)

79.2 C(CH₃)₃ (Boc)

51.6 O-CH₃

43.8 CH-N

41.2 CH₂-C=O

28.4 C(CH₃)₃ (Boc)

20.5 CH-CH₃

Table 3: IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3370 Strong, Broad N-H Stretch (Amide)

~2970 Medium C-H Stretch (Aliphatic)

~1735 Strong C=O Stretch (Ester)

~1690 Strong C=O Stretch (Amide, Boc)

~1520 Strong N-H Bend (Amide II)

~1170 Strong C-O Stretch

Table 4: Mass Spectrometry Data
m/z Interpretation

218.1 [M+H]⁺ (Protonated Molecule)

162.1 [M-C₄H₉O]⁺ (Loss of tert-butoxy group)

118.1 [M-Boc+H]⁺ (Loss of Boc group)

102.1 [M-COOCH₃-C₄H₈]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of Methyl (R)-N-Boc-3-aminobutyrate (typically 5-10 mg) is

dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of

approximately 10-20 mg/mL in a standard 5 mm NMR tube.

¹H NMR Spectroscopy:

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Parameters:
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Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-32 scans are typically sufficient.

Relaxation Delay: 1-2 seconds.

Acquisition Time: 2-4 seconds.

Spectral Width: 0-12 ppm.

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent

peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Spectroscopy:

Instrument: A high-resolution NMR spectrometer (e.g., 100 MHz or higher).

Parameters:

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 512-2048 scans are often required due to the low natural abundance of

¹³C.

Relaxation Delay: 2-5 seconds.

Acquisition Time: 1-2 seconds.

Spectral Width: 0-200 ppm.

Processing: Similar to ¹H NMR, the FID is Fourier transformed, phase-corrected, and

baseline-corrected. Chemical shifts are referenced to the deuterated solvent signal.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the neat liquid sample is placed between two

potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
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Data Acquisition:

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

Processing: A background spectrum of the empty sample holder is first recorded and

automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol,

acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then introduced into

the mass spectrometer.

Data Acquisition:

Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g.,

Electrospray Ionization - ESI).

Parameters (ESI):

Ionization Mode: Positive ion mode is typically used to observe the protonated molecule

[M+H]⁺.

Mass Range: m/z 50-500.

Capillary Voltage: 3-4 kV.

Cone Voltage: 20-40 V.

Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and

characteristic fragment ions.
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Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like Methyl (R)-N-Boc-3-aminobutyrate.

Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

Structural Elucidation

Compound of Interest
(Methyl (R)-N-Boc-3-aminobutyrate)

Dissolution in
Appropriate Solvent

NMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy Mass Spectrometry

Process FID & Assign Peaks Identify Functional Groups Determine Molecular Weight
& Fragmentation

Confirm Chemical Structure

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of Methyl (R)-N-Boc-3-
aminobutyrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b063051#spectroscopic-data-nmr-ir-ms-for-methyl-r-n-
boc-3-aminobutyrate]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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